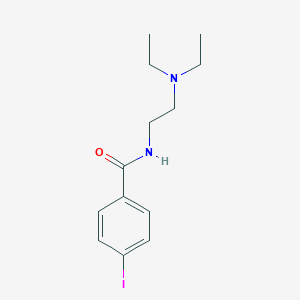

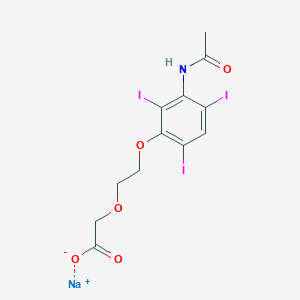

N-(2-(Diethylamino)ethyl)-4-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

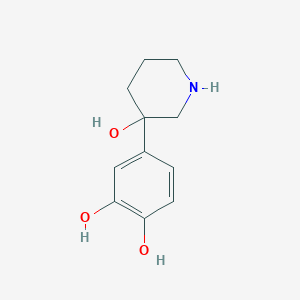

N-(2-(Diethylamino)ethyl)-4-iodobenzamide, also known as [^123I]IBZM, is a radioligand used in nuclear medicine for imaging the dopamine D2 receptor in the brain. This compound has been extensively studied for its potential use in diagnosing and monitoring neurological disorders such as Parkinson's disease and schizophrenia. In

Wirkmechanismus

[^123I]IBZM binds selectively and with high affinity to the dopamine D2 receptor in the brain. The binding of [^123I]IBZM to the receptor is reversible and competitive with endogenous dopamine. The radioligand is taken up by the brain and accumulates in regions with high density of dopamine D2 receptors. The signal intensity of [^123I]IBZM in these regions reflects the density and distribution of the receptor, providing valuable information for diagnosis and research.

Biochemische Und Physiologische Effekte

[^123I]IBZM is a radioligand that does not have any pharmacological effects on the body. It is rapidly cleared from the bloodstream and eliminated from the body through the kidneys. The radiation exposure from [^123I]IBZM is minimal and well below the safety limits for diagnostic imaging.

Vorteile Und Einschränkungen Für Laborexperimente

The use of [^123I]IBZM in lab experiments offers several advantages over other imaging techniques. It provides high-resolution images of the dopamine D2 receptor in vivo, allowing for the visualization of subtle changes in receptor density and distribution. [^123I]IBZM is also non-invasive and does not require invasive procedures such as biopsies. However, the use of [^123I]IBZM is limited by its short half-life of 13.2 hours, which requires on-site cyclotron facilities for the production of the radioisotope. The cost of [^123I]IBZM production is also relatively high compared to other radioligands.

Zukünftige Richtungen

The use of [^123I]IBZM in nuclear medicine is an active area of research. One direction is to develop more selective and specific radioligands for the dopamine D2 receptor. Another direction is to investigate the use of [^123I]IBZM in the diagnosis and monitoring of other neurological disorders such as Huntington's disease and Tourette's syndrome. The development of new imaging techniques and analysis methods may also improve the accuracy and sensitivity of [^123I]IBZM imaging. Overall, [^123I]IBZM has great potential in advancing our understanding and treatment of neurological disorders.

Synthesemethoden

The synthesis of [^123I]IBZM involves the reaction of 4-iodobenzoyl chloride with diethylaminoethylamine in the presence of a base such as triethylamine. The resulting product is then labeled with the radioisotope iodine-123 using an iodination agent such as iodogen. This process yields [^123I]IBZM with high radiochemical purity and specific activity.

Wissenschaftliche Forschungsanwendungen

[^123I]IBZM has been widely used in nuclear medicine for imaging the dopamine D2 receptor in the brain. This receptor plays a crucial role in the regulation of motor function, reward, and motivation. Abnormalities in the dopamine D2 receptor have been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. [^123I]IBZM can be used to visualize the density and distribution of dopamine D2 receptors in vivo, allowing for the diagnosis and monitoring of these disorders.

Eigenschaften

CAS-Nummer |

106790-96-9 |

|---|---|

Produktname |

N-(2-(Diethylamino)ethyl)-4-iodobenzamide |

Molekularformel |

C13H19IN2O |

Molekulargewicht |

346.21 g/mol |

IUPAC-Name |

N-[2-(diethylamino)ethyl]-4-iodobenzamide |

InChI |

InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |

InChI-Schlüssel |

HRVWCNMOEFNEON-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |

Kanonische SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |

Andere CAS-Nummern |

106790-96-9 |

Synonyme |

(123I)IDAB DEIB I-BZA N-(2-(diethylamino)ethyl)-4-iodobenzamide N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled N-(2-diethylaminoethyl)-4-iodobenzamide N-diethylamino-2 ethyl iodo-4-benzamide p-131I-ABA-2-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)